3-(2-シアノフェニル)安息香酸メチル

説明

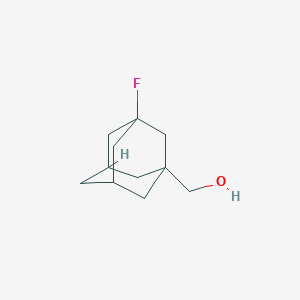

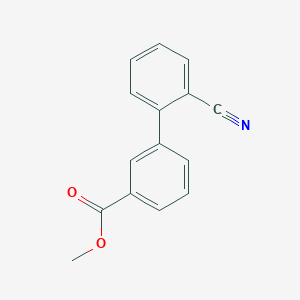

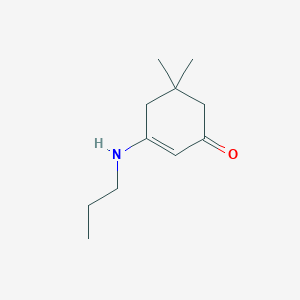

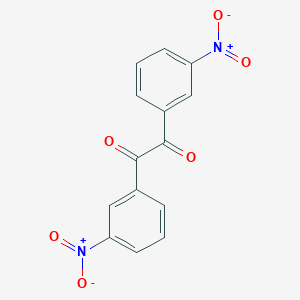

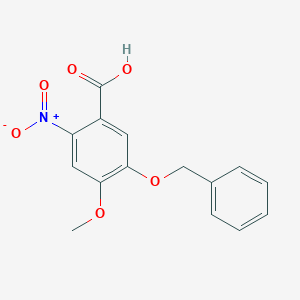

“Methyl 3-(2-cyanophenyl)benzoate” is an organic compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 . It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group .

Synthesis Analysis

The synthesis of cyanoacetamides, which include compounds like “Methyl 3-(2-cyanophenyl)benzoate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-cyanophenyl)benzoate” includes a total of 32 bonds. There are 20 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 1 nitrile(s) (aromatic) .Chemical Reactions Analysis

“Methyl 3-(2-cyanophenyl)benzoate” can participate in various chemical reactions. Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“Methyl 3-(2-cyanophenyl)benzoate” is characterized by a light, sweet scent akin to that of fruits and flowers . It is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .科学的研究の応用

エステル化における触媒

3-(2-シアノフェニル)安息香酸メチルを含む安息香酸メチル化合物は、さまざまな安息香酸とメタノールを酸性触媒を用いて反応させることで調製される . 研究では、さまざまな物質で固定されたジルコニウム金属固体の固体酸が調べられた。Tiが固定されたジルコニウム金属触媒が最高の活性を示すことがわかった .

新規誘導体の合成

一連の新規2-(2-シアノフェニル)-N-フェニルアセトアミド誘導体は、AlMe3を触媒として用いることで、アミジン形成よりもメチル-2-(2-シアノフェニル)酢酸の選択的アミド化によって設計および合成された . このプロセスは、良好な収率をもたらした .

香料および溶媒としての使用

安息香酸メチル化合物は、毒性が低く、主に香料や溶媒として使用される . 例えば、安息香酸メチルは、パイナップル、イチゴ、チェリーのシロップに使用できるフルーティーな風味をもち、樹脂ゴムの溶媒として作用する .

香味剤

安息香酸メチルの一種であるP-メトキシ安息香酸も香味剤として使用される .

抗腫瘍薬の原料

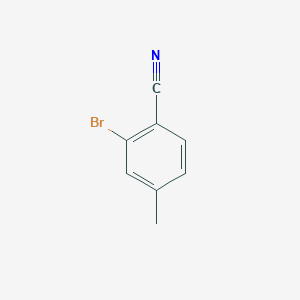

安息香酸メチルの一種であるp-ブロモ安息香酸メチルは、抗腫瘍薬であるペメトレキセド二ナトリウムの主要な原料である .

抗真菌化合物の原料

作用機序

将来の方向性

While specific future directions for “Methyl 3-(2-cyanophenyl)benzoate” were not found in the search results, it’s worth noting that esters, in general, have sparked interest in their potential as biofuels, particularly for aviation applications due to their high energy density and low freezing point .

特性

IUPAC Name |

methyl 3-(2-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXNZJLIYUWQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362634 | |

| Record name | Methyl 3-(2-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-65-3 | |

| Record name | Methyl 2′-cyano[1,1′-biphenyl]-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)

![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)